N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Pyrazolo[3,4-d]pyrimidines are a type of bicyclic [6 + 6] systems . They have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For example, an efficient synthetic route for the synthesis of 5,6-diaryl-1-alkyl-3-methyl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1 H,3 H)-diones was reported by Majumder and coworkers .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyrazolo[3,4-d]pyrimidine scaffold .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms are often a focus of study .Scientific Research Applications
Synthesis and Molecular Structures
- A study by Cobo et al. (2018) describes the synthesis of related pyrimidine derivatives, highlighting the electronic polarization within the substituted pyrimidine system and detailing the molecular structures of intermediates in the synthesis process. These findings contribute to understanding the chemical properties and potential applications of similar pyrimidine derivatives (Cobo et al., 2018).
Antimicrobial and Antiviral Applications
- Research by Hocková et al. (2003) demonstrates that certain pyrimidine derivatives exhibit significant inhibitory activity against retroviruses, making them potential candidates for antiviral therapies (Hocková et al., 2003).
Anticancer Properties
- A study by Singla et al. (2017) on pyrazolo[3,4-d]pyrimidine derivatives, including those with phenylamine moieties, reveals potent anticancer activities against several cancer cell lines. These compounds are noted for inducing apoptosis and inhibiting human topoisomerase IIα, suggesting their utility in cancer therapy (Singla et al., 2017).
Application in Material Science
- Sidra et al. (2018) synthesized novel polyimides using unsymmetrical diamines containing benzimidazole moieties, similar in structure to the pyrimidine derivative . These materials exhibited excellent thermal stability and mechanical properties, indicating potential applications in advanced material sciences (Sidra et al., 2018).
Biological Activity in Heterocyclic Compounds
- Research by Gorle et al. (2016) on pyrimidine derivatives linked with morpholinophenyl groups showed significant larvicidal activity, highlighting the potential of such compounds in pest control and public health applications (Gorle et al., 2016).
Mechanism of Action
Target of Action
The primary target of N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . The structure of the compound allows it to fit into the ATP binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, thereby halting cell cycle progression .
Result of Action
The result of the action of this compound is significant inhibition of cell growth. It has been shown to have superior cytotoxic activities against certain cell lines . For example, it has been found to induce apoptosis within HCT cells .
Future Directions
Properties
IUPAC Name |
6-N-benzyl-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O/c1-2-33-22-15-13-20(14-16-22)29-24-23-18-28-32(21-11-7-4-8-12-21)25(23)31-26(30-24)27-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFXSKPLGRFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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